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molecular formula C10H10ClNO2 B1583483 2'-Chloroacetoacetanilide CAS No. 93-70-9

2'-Chloroacetoacetanilide

Cat. No. B1583483
M. Wt: 211.64 g/mol
InChI Key: BFVHBHKMLIBQNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04496481

Procedure details

8.62 g of p-chloro-o-nitroaniline, 10.89 g of acetoacet-o-chloroanilide, 2.36 g of α-chloroacetic acid and 50 ml of 2-ethylhexanoic acid are stirred at 600 rpm for 1 hour in a 1/2 liter grinding pot containing 200 g of 2-3 mm diameter glass beads. The temperature reaches 26° C. 4.14 g of sodium nitrite are added and stirring continued. As pigment formation commences and the grinding viscosity increases, 25 ml portions of 2-ethylhexanoic acid are added after 2 and 5 minutes. A maximum temperature of 36° C. is obtained after 16 minutes, and after 1 hour, at a temperature of 32° C., aqueous ammonia solution is added and the pigment product recovered, washing well with hot water at the filtration stage. The C.I. Pigment Yellow 3 product, obtained in a yield of 17.84 g (90.3% of theory) is approximately 20% stronger and slightly redder than the corresponding product prepared by conventional aqueous coupling, when dispersed in a decorative alkyd paint system.
Quantity
8.62 g
Type
reactant
Reaction Step One
Quantity
10.89 g
Type
reactant
Reaction Step One
Quantity
2.36 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.14 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1.[CH3:12][C:13]([CH2:15][C:16]([NH:18][C:19]1[C:24]([Cl:25])=[CH:23][CH:22]=[CH:21][CH:20]=1)=[O:17])=[O:14].ClCC(O)=O.[N:31]([O-])=O.[Na+].N>C(C(CCCC)C(O)=O)C>[CH3:12][C:13]([CH:15]([N:31]=[N:6][C:5]1[CH:7]=[CH:8][C:2]([Cl:1])=[CH:3][C:4]=1[N+:9]([O-:11])=[O:10])[C:16]([NH:18][C:19]1[C:24]([Cl:25])=[CH:23][CH:22]=[CH:21][CH:20]=1)=[O:17])=[O:14] |f:3.4|

Inputs

Step One
Name
Quantity
8.62 g
Type
reactant
Smiles
ClC1=CC(=C(N)C=C1)[N+](=O)[O-]
Name
Quantity
10.89 g
Type
reactant
Smiles
CC(=O)CC(=O)NC1=CC=CC=C1Cl
Name
Quantity
2.36 g
Type
reactant
Smiles
ClCC(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)C(C(=O)O)CCCC
Step Two
Name
Quantity
4.14 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)C(C(=O)O)CCCC

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
grinding pot
ADDITION
Type
ADDITION
Details
containing 200 g of 2-3 mm diameter glass beads
CUSTOM
Type
CUSTOM
Details
reaches 26° C
TEMPERATURE
Type
TEMPERATURE
Details
As pigment formation commences and the grinding viscosity increases
CUSTOM
Type
CUSTOM
Details
A maximum temperature of 36° C. is obtained after 16 minutes
Duration
16 min
CUSTOM
Type
CUSTOM
Details
the pigment product recovered
WASH
Type
WASH
Details
washing well with hot water at the filtration stage

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(=O)C(C(=O)NC1=CC=CC=C1Cl)N=NC2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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